Product packaging for 1,3-dimethyl-1,3-diazinane-2,4-dione(Cat. No.:CAS No. 4874-13-9)

1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B6256363
CAS No.: 4874-13-9
M. Wt: 142.2
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Description

1,3-dimethyl-1,3-diazinane-2,4-dione ( 4874-13-9) is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . As a derivative of the diazinane family, this compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this high-purity material for exploring novel synthetic pathways, developing heterocyclic compounds, and conducting structure-activity relationship studies. The structural features of this molecule make it a point of interest for further investigation into its potential properties and applications in various chemical and pharmacological contexts. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B6256363 1,3-dimethyl-1,3-diazinane-2,4-dione CAS No. 4874-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYOHIBNWMCUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343219
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl-
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-13-9
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1,3-diazinane-2,4-dione
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Advanced Synthetic Methodologies for 1,3 Dimethyl 1,3 Diazinane 2,4 Dione and Analogous Structures

Cyclization Reactions for Diazinane Ring Formation

The formation of the six-membered 1,3-diazinane-2,4-dione ring is the cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed, each offering distinct advantages in terms of starting material availability, reaction conditions, and achievable yields.

Nucleophilic Substitution Approaches for Diazinane-2,4-dione Assembly

The assembly of the diazinane-2,4-dione skeleton can be achieved through sequential nucleophilic substitution reactions. A primary route involves the reaction of a 1,3-diamine precursor with a reagent that provides the two carbonyl groups. For the target molecule, N,N'-dimethyl-1,3-propanediamine would serve as the nitrogen-containing backbone. This diamine can be cyclized by reacting it with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. The high reactivity and hazardous nature of phosgene often make its equivalents a more practical choice in a laboratory setting. wikipedia.org

Alternatively, a complementary approach starts with N,N'-dimethylurea, which acts as a dinucleophile. This compound can react with a three-carbon dielectrophile, such as 1,3-dihalopropane (e.g., 1,3-dibromopropane), in the presence of a base. The base facilitates the deprotonation of the urea (B33335) nitrogens, enhancing their nucleophilicity to displace the halides in a double intramolecular substitution, thereby closing the ring.

Condensation Reactions in the Synthesis of Diazinane-2,4-dione Derivatives

Condensation reactions are among the most common and versatile methods for synthesizing pyrimidine-2,4-dione structures. The classic and most direct synthesis of 1,3-dimethyl-1,3-diazinane-2,4-dione involves the condensation of N,N'-dimethylurea with a malonic acid derivative. Typically, diethyl malonate or malonyl dichloride is used.

The reaction with diethyl malonate is conducted in the presence of a strong base, such as sodium ethoxide. The base deprotonates the active methylene (B1212753) group of the malonate and facilitates the condensation with the urea, leading to the formation of the heterocyclic ring. This method is analogous to the well-established Biginelli reaction for synthesizing dihydropyrimidines. mdpi.com The reaction of N,N'-dimethylurea with malonyl dichloride is more direct and often proceeds without the need for a strong base, as the high reactivity of the acid chloride drives the reaction forward.

Cyclocondensation Strategies for Diazinane Core Synthesis

Cyclocondensation strategies often provide a more efficient route to the diazinane core by combining multiple components in a single pot. These methods expand upon the principles of condensation reactions by generating key intermediates in situ. For example, the synthesis of pyrazole (B372694) rings via the Knorr synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov A similar strategy can be applied to the diazinane system by replacing the hydrazine (B178648) with N,N'-dimethylurea.

Multicomponent reactions (MCRs) represent an advanced cyclocondensation strategy. A three-component reaction involving an aldehyde, an active methylene compound like malonic acid, and N,N'-dimethylurea can lead to the formation of a substituted diazinane-2,4-dione ring in a one-pot process, which is a hallmark of efficiency in modern organic synthesis. mdpi.com The synthesis of related 1,2,4-thiadiazinane 1,1-dioxides has been achieved through a three-component reaction, highlighting the utility of MCRs in building six-membered heterocyclic systems. rsc.org

Dimerization Processes of Isocyanates as Precedents for Ring Formation

While the dimerization of isocyanates forms a four-membered ring rather than a six-membered one, it serves as a significant precedent for the formation of the urea-like O=C-N-C=O linkage within a cyclic structure. Isocyanates can undergo cyclodimerization to form 1,3-diazetidine-2,4-diones, also known as uretdiones. nih.gov This reaction is typically reversible and catalyzed. nih.govresearchgate.net

The dimerization is particularly favorable for aromatic isocyanates due to the electronic properties of the aryl group. researchgate.net The reaction is vigorously catalyzed by trialkylphosphines and more gently by tertiary amines like pyridine (B92270). google.comgoogle.com The uretdione ring is less stable than the trimer (isocyanurate) and can dissociate back to the monomeric isocyanate at elevated temperatures, making these dimers useful as blocked isocyanates that release their reactivity upon heating. nih.govresearchgate.netgoogle.com This controlled formation and cleavage of the C-N bond within the cyclic urea structure provide valuable mechanistic insight applicable to the synthesis of larger ring systems like diazinane-2,4-diones.

Table 1: Catalysts for Isocyanate Dimerization

Catalyst Type Examples Activity Notes
Tertiary Phosphines Triethylphosphine, Tributylphosphine, Phenyldimethylphosphine High Highly efficient but can be sensitive to air oxidation. Reaction may be difficult to control. nih.govgoogle.com

| Tertiary Amines | Pyridine | Mild | Much milder catalyst; larger quantities are often required to achieve a reasonable reaction rate. google.com |

Targeted Functionalization and Derivatization during Synthesis

The introduction of substituents onto the diazinane skeleton is key to modifying the compound's properties. Functionalization can be achieved either by using pre-functionalized starting materials or by direct chemical modification of the pre-formed heterocyclic ring.

Regioselective Introduction of Substituents onto the Diazinane Skeleton

Regioselectivity, or the control of substituent placement at a specific position, is a critical aspect of synthesis. For the this compound skeleton, the most common site for substitution is the C5 position, which is situated between the two carbonyl groups.

One primary strategy for regioselective functionalization is to incorporate the desired substituent into the malonic acid derivative before the cyclocondensation step. For example, using a mono-substituted diethyl malonate (e.g., diethyl ethylmalonate) in the condensation reaction with N,N'-dimethylurea will yield a 5-ethyl-1,3-dimethyl-1,3-diazinane-2,4-dione. This approach offers a reliable method for introducing a wide variety of alkyl or aryl groups at the C5 position.

Alternatively, the C5 position of the pre-formed this compound ring can be directly functionalized. The protons on the C5 methylene group are acidic due to the flanking carbonyl groups, making this position a nucleophilic center after deprotonation with a suitable base. This allows for a range of electrophilic substitution reactions:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Acylation: Reaction with acyl chlorides or anhydrides. A similar strategy has been used to prepare 5-acylpyrimidine-2,4,6-triones. researchgate.net

Knoevenagel Condensation: Reaction with aldehydes or ketones, often catalyzed by a weak base like piperidine, to form 5-ylidene derivatives. nih.gov This reaction is a powerful tool for introducing complex substituents.

These methods provide a robust toolkit for the regioselective synthesis of a diverse library of functionalized diazinane-2,4-dione derivatives.

Table 2: Examples of Regioselective Functionalization at the C5 Position

Reaction Type Reagents Resulting Structure Reference Principle
Condensation with Substituted Malonate N,N'-dimethylurea + Diethyl alkylmalonate 5-Alkyl-1,3-dimethyl-1,3-diazinane-2,4-dione Synthesis of dihydropyrimidines mdpi.com
Direct Alkylation This compound + Alkyl Halide + Base 5-Alkyl-1,3-dimethyl-1,3-diazinane-2,4-dione General principle of active methylene alkylation
Knoevenagel Condensation This compound + Aldehyde/Ketone + Base 5-Ylidene-1,3-dimethyl-1,3-diazinane-2,4-dione Knoevenagel reaction on indane-1,3-dione nih.gov

| Acylation/Hydrazone Formation | 1,3-Dimethylpyrimidine-2,4,6-trione + Hydrazine | 5-Acylhydrazone derivative | Synthesis of pyrimidine-trione derivatives researchgate.net |

Strategies for N-Methylation in Diazinane-2,4-dione Synthesis

The introduction of methyl groups onto the nitrogen atoms of a diazinane-2,4-dione precursor is a critical transformation for obtaining the target compound. Several strategies have been developed for the N-alkylation of related pyrimidine-2,4-diones (uracils) and cyclic ureas, which are directly applicable to the synthesis of this compound.

One of the most common and direct methods involves the use of an alkylating agent in the presence of a base. researchgate.net For uracil (B121893) and its derivatives, selective N1 alkylation can be achieved using various alkyl halides with a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. researchgate.net This approach can be extended to achieve dialkylation at both N1 and N3 positions to form the 1,3-disubstituted product. researchgate.net Direct alkylation of uracil derivatives has also been successfully performed using ethyl iodide or n-propyl iodide in the presence of aqueous sodium hydroxide (B78521) (NaOH). nih.gov For other cyclic ureas, methylation has been effectively carried out using dimethyl sulfate (B86663) (Me2SO4) with a powdered NaOH catalyst. researchgate.net

More sophisticated, multi-step procedures, often employed in fields like peptide synthesis, offer an alternative strategy. nih.gov One such method involves a three-step sequence:

Sulfonylation: The nitrogen atom is first protected with a group like o-nitrobenzenesulfonyl (o-NBS) using o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov

Methylation: The protected nitrogen is then methylated. An optimized Fukuyama-Mitsunobu reaction is a notable method for this step. researchgate.net

Desulfonylation: The protecting group is removed to yield the N-methylated product. nih.gov

This protocol provides a controlled, stepwise approach to N-methylation and is compatible with various functional groups. nih.govresearchgate.net

N-Methylation Strategy Reagents Key Features
Direct AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K2CO3, NaOH)A straightforward, common method for N-alkylation of uracil and related structures. researchgate.netnih.gov
Sulfonylation-Methylation-Desulfonylationo-NBS-Cl, Methylating Agent, Deprotection ReagentsA controlled, multi-step process often used in solid-phase synthesis. nih.gov
Dimethyl Sulfate MethylationDimethyl Sulfate (Me2SO4), Base (e.g., NaOH)Utilizes a potent and common methylating agent for cyclic ureas. researchgate.net

Optimization of Synthetic Reaction Parameters

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature control, and the stoichiometry of the reactants.

The solvent plays a critical role in solubilizing reactants, influencing reaction rates, and sometimes determining the reaction pathway. For the N-alkylation of uracil derivatives, polar aprotic solvents are generally preferred. A comparative study on the N1-alkylation of a substituted pyrimidine (B1678525) derivative highlighted the superior performance of DMF and dimethyl sulfoxide (B87167) (DMSO) over other solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF). researchgate.net The reaction in DMF resulted in the highest yield, which may be attributed to the better solubility of the uracil precursor in this solvent. researchgate.net In other syntheses of related heterocyclic systems, solvents such as pyridine/DMF and dichloromethane (B109758) have also been utilized. nih.govrsc.org

Influence of Solvent on N-Alkylation Yield researchgate.net

Entry Solvent Time (h) Yield (%)
1 Acetone 12 72
2 THF 11 61
3 DMF 7 87

Temperature is a critical parameter for controlling the rate of reaction and minimizing the formation of unwanted byproducts. N-alkylation reactions of uracil derivatives can proceed efficiently at room temperature, offering a mild and convenient synthetic route. researchgate.net However, in other cases, elevated temperatures are necessary to drive the reaction to completion. For instance, the synthesis of 1-aryl-6-methyluracils from 6-methyl-1,3-oxazine-2,4(3H)-dione and arylamines is conducted at 150-160°C. researchgate.net Similarly, the preparation of N,N-dimethylurea from dimethylamine (B145610) and urea is performed under pressure at temperatures ranging from 110°C to 150°C. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of reactants and products.

The molar ratio of reactants is a fundamental parameter that directly impacts the yield and purity of the final product. In many synthetic procedures for diazinane-dione analogs, an excess of one reactant is used to ensure the complete conversion of a more valuable starting material. For example, in the synthesis of 1-aryl-6-methyluracils, a twofold excess of the arylamine is employed. researchgate.net Likewise, the efficient N-alkylation of pyrimidines has been achieved using two equivalents of the alkylating agent. ias.ac.in In the industrial synthesis of N,N-dimethylurea, a molar ratio of dimethylamine to urea of not less than 2:1 is specified to achieve essentially quantitative yields. google.com Careful control of stoichiometry is essential to maximize yield and simplify the purification process by minimizing unreacted starting materials.

Green Chemistry Principles in Diazinane-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of diazinane-2,4-diones and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. A key area of focus is the reduction or elimination of volatile organic solvents.

Performing reactions under solvent-free conditions is a primary goal of green chemistry. This approach can lead to higher reaction rates, easier product isolation, and a significant reduction in chemical waste. For the synthesis of urea derivatives, a solvent-free method has been developed using selenium-catalyzed carbonylation of amines with carbon monoxide and oxygen. researchgate.net Another example involves a solventless three-component reaction of tetrahydro-2-pyrimidin-2(1H)-one with an iodo-ketone and elemental iodine to produce annulated heterocyclic derivatives. researchgate.net Furthermore, while not strictly solvent-free, the use of water as a reaction medium represents a significant green alternative to organic solvents. A simple and efficient method for synthesizing various N-substituted ureas, including cyclic variants, has been developed using water as the sole solvent, avoiding the need for any catalyst or organic co-solvent. rsc.orgrsc.org This methodology offers high yields and purity through simple filtration or extraction, aligning with the principles of sustainable chemical manufacturing. rsc.orgrsc.org

Environmentally Benign Reagents and Catalysts in Diazinane Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign reagents and catalysts for the synthesis of heterocyclic compounds, including diazinane structures. Green chemistry principles, such as the use of renewable feedstocks, non-toxic catalysts, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of cyclic ureas and their N-alkylated derivatives. vietnamjournal.runih.gov This section explores such methodologies relevant to the formation of the 1,3-diazinane-2,4-dione core and its subsequent N,N'-dimethylation.

The direct synthesis of cyclic ureas from diamines and carbon dioxide (CO2), a renewable and non-toxic C1 source, represents a significant advancement in green chemistry. rsc.org Pure cerium oxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst for this transformation. rsc.org This system, utilizing 2-propanol as a preferable solvent, facilitates the synthesis of various cyclic ureas, including six-membered rings, in high yields (78–98%) even at a low CO2 pressure of 0.3 MPa. rsc.org The proposed mechanism involves the formation of carbamic acid and carbamate (B1207046) species on the CeO2 surface, followed by nucleophilic attack to produce the cyclic urea. rsc.org In some instances, the synthesis of cyclic ureas from diamines and pressurized CO2 can be achieved even without a catalyst at elevated temperatures and pressures. rsc.org

Another green approach involves the use of propylene (B89431) carbonate as a carbonylating agent in a microwave-assisted, solvent-free synthesis of cyclic ureas. researchgate.net This method, often employing an organocatalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), demonstrates high chemoselectivity for primary amines and proceeds rapidly, with reaction times as short as a few minutes. researchgate.net

For the N,N'-dimethylation of the diazinane ring, several eco-friendly strategies have been developed to replace traditional toxic methylating agents like methyl iodide or dimethyl sulfate. chemrxiv.orgresearchgate.net Dimethyl carbonate (DMC) is a notable green methylating agent due to its non-toxic nature and biodegradability. researchgate.netunive.it It can be used for N-methylation reactions, often with a simple base like potassium carbonate, and can even serve as both the reagent and solvent. unive.it

Heterogeneous catalysts are also prominent in green N-methylation protocols. Carbon-supported Ruthenium nanoparticles (Ru/C) have been shown to be effective for the selective N,N'-dimethylation of various amines using formaldehyde (B43269) as the carbon source. nih.gov Similarly, graphene-encapsulated nickel/nickel oxide (Ni/NiO@C) nanoalloy catalysts offer an efficient and reusable system for the N-methylation of a broad range of amines with aldehydes under mild conditions. chemrxiv.org

The use of dimethyl sulfoxide (DMSO), a low-toxicity solvent, as both a solvent and a methylene source for N-methylation under catalyst-free conditions presents another green alternative. chemistryviews.org Furthermore, solid acid catalysts like montmorillonite (B579905) K-10, a type of clay, have been employed as reusable, heterogeneous catalysts for one-pot syntheses of related heterocyclic structures, demonstrating high efficiency and ease of recovery. researchgate.netresearchgate.net

These advancements in environmentally benign reagents and catalysts offer promising pathways for the sustainable synthesis of this compound and its analogs, minimizing waste and avoiding hazardous substances.

Research Findings on Green Catalysis for Cyclic Urea Synthesis

CatalystSubstratesCarbon SourceSolventKey FindingsReference
Cerium Oxide (CeO₂)Various diaminesCarbon Dioxide (CO₂)2-PropanolEffective and reusable heterogeneous catalyst, high yields (78–98%) for cyclic ureas, including six-membered rings, at low CO₂ pressure. rsc.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Primary aliphatic or aromatic mono-/diaminesPropylene CarbonateSolvent-free (Microwave-assisted)Organocatalyzed, energy-efficient pathway with fast reaction times and high selectivity. researchgate.net
NoneAlkylene diaminesCarbon Dioxide (CO₂)NoneClean synthesis achieved at 6 MPa CO₂ and 150 °C without any catalyst. rsc.org

Research Findings on Eco-Friendly N-Methylation Methods

Catalyst/ReagentSubstratesCarbon SourceKey FeaturesReference
Ruthenium/Carbon (Ru/C)Primary aminesFormaldehydeHeterogeneous catalyst, good functional group compatibility, operational simplicity. nih.gov
Nickel/Nickel Oxide@Carbon (Ni/NiO@C)Primary and secondary aminesVarious functional aldehydesHighly stable and recyclable heterogeneous nanoalloy catalyst, high efficiency for a variety of amines. chemrxiv.org
Dimethyl Carbonate (DMC)Methylene-active compounds, phenols, indolesDMCEnvironmentally friendly, non-toxic, biodegradable methylating agent. Can be used with a simple base like K₂CO₃. researchgate.netunive.it
Dimethyl Sulfoxide (DMSO)Amines and nitro compoundsDMSOCatalyst-free N-methylation, cheap, low-toxicity reagent and solvent. chemistryviews.org
Montmorillonite K-10Aromatic aldehydes, amines, ketones-Reusable, heterogeneous solid clay acidic catalyst for one-pot synthesis. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1,3 Dimethyl 1,3 Diazinane 2,4 Dione

Oxidative Transformations of the Diazinane Ring System

The oxidation of 1,3-dimethyl-1,3-diazinane-2,4-dione can proceed through several mechanisms, often involving radical intermediates and potentially leading to bond cleavage within the ring or at its substituents.

Mechanisms of C-N Bond Cleavage during Oxidation

The cleavage of carbon-nitrogen (C-N) bonds is a known consequence of the oxidation of tertiary amines. mdpi.com In the context of the this compound ring, which contains two tertiary amide-like nitrogens, oxidative C-N bond cleavage can be initiated by various oxidizing agents, including enzymatic systems and chemical reagents. mdpi.com

One proposed general mechanism for the oxidative cleavage of C-N bonds in tertiary amines involves a single-electron transfer (SET) process. The nitrogen atom is oxidized to form a radical cation intermediate. This intermediate can then undergo further reactions, such as deprotonation or reaction with other species, leading to the cleavage of an adjacent C-N bond. mdpi.com For instance, molecular iodine has been shown to mediate the oxidative cleavage of the C-N bond in aryl and heteroaryl (dimethylamino)methyl groups, converting them into aldehydes. rsc.org While not specific to the diazinane ring, this illustrates a potential pathway where oxidation at the nitrogen could lead to ring fragmentation. Electrochemical methods have also been employed to achieve C-N bond cleavage under metal-free conditions, proceeding through a proposed nitrogen radical cation. mdpi.com

Formation of Ketone and Carboxylic Acid Derivatives via Oxidation

Oxidative processes can transform the this compound structure into various derivatives, including ketones and carboxylic acids. These transformations often involve the cleavage of the heterocyclic ring. For example, the oxidative cleavage of alkenes is a well-established method for producing ketones and carboxylic acids. organic-chemistry.org The unsaturated analog, 1,3-dimethyluracil, can undergo oxidative attack at its C5-C6 double bond, which upon ring cleavage could yield fragments containing these functionalities.

Furthermore, the methyl groups attached to the nitrogen atoms can be targets for oxidation. Similar to the oxidation of alkyl side-chains on aromatic rings, which converts them to carboxylic acids in the presence of strong oxidizing agents, the N-methyl groups of the diazinane ring can be oxidized. libretexts.org This process would convert an N-methyl group into an N-formyl group, and upon further oxidation, into an N-carboxyl function, which would likely be unstable and lead to decarboxylation or ring cleavage.

Precursor Functional GroupOxidizing Agent/MethodResulting Functional GroupReference
1° Alcohols, AldehydesPotassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid libretexts.orgchemguide.co.uk
AlkenesOzone (O₃), OsO₄/OxoneKetones, Carboxylic Acids organic-chemistry.org
Alkyl Arene Side-ChainsPotassium Permanganate (KMnO₄)Carboxylic Acid libretexts.org
Tertiary AminesMolecular Iodine (I₂), Electrochemical OxidationAldehydes, Ketones mdpi.comrsc.org

Role of Radical Intermediates in Side-Chain Oxidation

Radical intermediates play a pivotal role in many oxidative transformations of this compound and its analogs. Highly reactive species such as the hydroxyl radical (•OH) can initiate oxidation by abstracting a hydrogen atom from a susceptible position. wikipedia.orghydrogenlink.com In the case of the related compound 1,3-dimethylthymine, radical attack has been shown to involve H-abstraction from the methyl group at the C5 position. nih.gov

For this compound, the N-methyl groups are susceptible to such radical attack. The abstraction of a hydrogen atom from a methyl group generates a carbon-centered radical. This radical is stabilized by the adjacent nitrogen atom and the carbonyl group. This radical can then react rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). wikipedia.org This peroxyl radical is a key intermediate that can undergo a cascade of further reactions, ultimately leading to the oxidation of the methyl group, potentially to a formyl or carboxyl functionality, or leading to C-N bond cleavage.

Reductive Pathways of Diazinane-2,4-dione

The reduction of this compound primarily targets the two carbonyl groups within the ring. Depending on the strength of the reducing agent and the reaction conditions, this can lead to the formation of alcohol derivatives or the opening of the heterocyclic ring.

Reduction of Carbonyl Groups to Alcohol Derivatives

The carbonyl groups at the C2 and C4 positions of the diazinane ring are chemically similar to those in ketones and amides. The reduction of these groups to alcohols requires a potent reducing agent. While sodium borohydride (B1222165) (NaBH₄) is effective for reducing aldehydes and ketones, it is generally not strong enough to reduce the less reactive amide-like carbonyls present in the diazinane ring. libretexts.org

A more powerful nucleophilic reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing these carbonyls. byjus.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. youtube.com A subsequent workup step with a proton source neutralizes the resulting alkoxide ion to yield the alcohol. The complete reduction of both carbonyl groups in this compound would theoretically yield the corresponding diol, 1,3-dimethyl-1,3-diazinane-2,4-diol.

Carbonyl CompoundReducing AgentProductReference
AldehydesLiAlH₄ / NaBH₄Primary Alcohols byjus.com
KetonesLiAlH₄ / NaBH₄Secondary Alcohols byjus.com
Carboxylic Acids, EstersLiAlH₄Primary Alcohols masterorganicchemistry.comyoutube.com
AmidesLiAlH₄Amines masterorganicchemistry.com
EpoxidesLiAlH₄Alcohols byjus.com

Ring-Opening Reactions via Reduction

While reduction can yield the corresponding diol, it can also lead to the cleavage of the heterocyclic ring. In nature, enzymes such as dihydropyrimidinases catalyze the hydrolytic opening of pyrimidine (B1678525) rings. umich.edu Chemically, strong reducing agents can also effect ring-opening. The reduction of amides with LiAlH₄ typically proceeds to the corresponding amine by removing the carbonyl oxygen entirely. masterorganicchemistry.com

In cyclic amides (lactams), this transformation can lead to ring cleavage. By analogy, the reduction of the ureide (cyclic diamide) structure of this compound with a powerful reagent like LiAlH₄ could plausibly lead to the cleavage of one or both of the C-N bonds adjacent to the carbonyl groups. This reductive ring-opening would result in the formation of an acyclic amino alcohol derivative. However, specific studies detailing this reductive ring-opening pathway for this compound are not extensively documented, though it remains a chemically feasible outcome based on the known reactivity of related functional groups.

Nucleophilic Substitution Reactions on the 1,3-Diazinane-2,4-dione Core

Nucleophilic substitution reactions are a key class of transformations for modifying the 1,3-diazinane-2,4-dione scaffold. These reactions involve the attack of a nucleophile on an electrophilic center within the ring, leading to the displacement of a leaving group.

The 1,3-diazinane-2,4-dione ring is considered electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms and the two carbonyl functionalities. This electron-withdrawing nature polarizes the C-N and C=O bonds, creating electrophilic carbon centers that are susceptible to attack by nucleophiles. The electron density is drawn away from the carbon atoms of the ring, making them more attractive to electron-rich species. This inherent electronic property is a critical factor in facilitating nucleophilic substitution reactions on the diazinane core.

Specific details on nucleophilic substitution reactions for this compound are not extensively documented in publicly available scientific literature. However, drawing parallels from the reactivity of similar heterocyclic systems, it can be inferred that various nucleophiles could potentially react with this scaffold under appropriate conditions. The choice of reagent and reaction conditions would be crucial in determining the outcome of the substitution. Factors such as the nature of the nucleophile, the solvent, temperature, and the presence of a suitable leaving group on the diazinane ring would all play a significant role.

For comparative purposes, the reactivity of other electron-deficient heterocyclic rings provides some insight. For instance, in other diazine systems, nucleophilic substitution is a well-established method for functionalization.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Electron-Deficient Heterocycles

NucleophileReagent ExampleTypical Conditions
AlkoxideSodium methoxideMethanol, reflux
AmineAmmonia, primary/secondary aminesEthanol or DMSO, elevated temperature
ThiolateSodium thiophenoxideDMF or THF, room temperature to reflux

It is important to note that the direct application of these conditions to this compound would require experimental validation.

Stability and Degradation Pathways of Diazinane-2,4-dione Scaffolds

The stability of the 1,3-diazinane-2,4-dione ring is a critical aspect of its chemical profile. Understanding its degradation pathways is essential for its handling, storage, and application.

Several factors can influence the stability of the 1,3-diazinane-2,4-dione ring.

pH: The amide linkages within the ring are susceptible to hydrolysis under both acidic and basic conditions. In acidic media, protonation of the carbonyl oxygen can facilitate nucleophilic attack by water. In basic media, direct nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon can lead to ring opening.

Temperature: As mentioned, elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions.

Substituents: The nature of the substituents on the ring can significantly impact its stability. The two methyl groups at the N1 and N3 positions of the target molecule are expected to have an electronic and steric influence on the ring's reactivity and stability. Electron-donating groups might slightly increase the electron density of the ring, potentially affecting its susceptibility to nucleophilic attack.

Table 2: General Factors Affecting the Stability of Heterocyclic Rings

FactorInfluence on Stability
AromaticityAromatic rings exhibit enhanced stability.
Ring StrainStrained rings are generally less stable.
Presence of HeteroatomsElectronegative heteroatoms can create reactive sites.
Substituent EffectsElectron-withdrawing or -donating groups can alter reactivity.

Further empirical studies are necessary to fully elucidate the specific degradation pathways and stability profile of this compound.

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation of Diazinane 2,4 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Substituent Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR spectroscopy would be instrumental in confirming the presence and connectivity of the hydrogen atoms in 1,3-dimethyl-1,3-diazinane-2,4-dione. The expected ¹H NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the nitrogen atoms (N-CH₃) would likely appear as a sharp singlet, integrating to six protons, due to their chemical equivalence. The methylene (B1212753) protons of the diazinane ring (-CH₂-CH₂-) would be expected to appear as two distinct multiplets, each integrating to two protons. The chemical shifts and coupling patterns of these methylene protons would provide insight into the ring's flexibility and conformation in solution.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-CH 2.8 - 3.2 Singlet (s) 6H
-CH ₂-C(O)- 2.5 - 2.9 Triplet (t) or Multiplet (m) 2H
-N-CH ₂- 3.3 - 3.7 Triplet (t) or Multiplet (m) 2H

Note: Predicted values are based on typical ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show four distinct signals. The two carbonyl carbons (C=O) of the dione (B5365651) functionality would appear at the downfield end of the spectrum, typically in the range of 150-170 ppm. The two methylene carbons of the heterocyclic ring would have characteristic chemical shifts, and the two equivalent methyl carbons attached to the nitrogen atoms would appear as a single signal at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O 150 - 170
-N-C H₂- 40 - 50
-C H₂-C(O)- 30 - 40
N-C H₃ 25 - 35

Note: Predicted values are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These bands are typically observed in the region of 1650-1750 cm⁻¹. The presence of C-N and C-H bonds would also give rise to characteristic absorption bands in the fingerprint and C-H stretching regions, respectively.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Amide) 1650 - 1750 Strong
C-N Stretch 1000 - 1350 Medium

X-ray Crystallography for Definitive Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsional angles.

A crystallographic study would provide highly accurate measurements of all bond angles within the molecule. This data is crucial for identifying any deviations from ideal geometries, which can indicate the presence of steric or torsional strain within the six-membered diazinane ring. For instance, the bond angles around the sp²-hybridized carbonyl carbons and the sp³-hybridized ring carbons and nitrogen atoms could be precisely determined.

The data from X-ray crystallography would unequivocally establish the conformation of the 1,3-diazinane-2,4-dione ring in the solid state. Six-membered rings can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric and torsional strain. The crystallographic analysis would reveal the specific puckering of the ring and the relative orientations of the methyl substituents, providing a static snapshot of the molecule's preferred three-dimensional shape.

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis

Mass spectrometry serves as a critical analytical tool for verifying the molecular weight and elucidating the structural features of this compound through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the compound typically exhibits a distinct molecular ion peak (M+) corresponding to its molecular weight, confirming its elemental composition. sapub.org

The fragmentation of diazinane-2,4-dione derivatives is influenced by the substituents on the nitrogen atoms and the core heterocyclic structure. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for similar heterocyclic compounds can be inferred. The fragmentation process often involves the initial loss of small, stable molecules or radicals. sapub.org For instance, cleavage of the N-methyl groups could occur. The heterocyclic ring itself can undergo characteristic cleavages, such as retro-Diels-Alder reactions or the loss of carbonyl groups (as CO or CO2). sapub.orgderpharmachemica.com The stability of the resulting fragment ions dictates the observed fragmentation pattern. The PubChem database confirms the molecular weight of this compound as 142.16 g/mol . nih.gov

A detailed analysis of the mass spectrum would involve identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways. This information is invaluable for confirming the connectivity of the atoms within the molecule and ensuring the correct structure has been synthesized.

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol nih.gov
Predicted Fragmentation Patterns
Loss of methyl radical (-CH3)m/z 127
Loss of carbonyl group (-CO)m/z 114
Cleavage of the diazinane ringVarious smaller fragments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules containing chromophores, such as the carbonyl groups in the diazinane-2,4-dione ring, specific electronic transitions can be observed.

The diazinane-2,4-dione structure contains carbonyl groups (C=O) and nitrogen atoms with lone pairs of electrons (n electrons), as well as sigma (σ) and pi (π) bonds. The primary electronic transitions expected for this type of structure are n → π* and π → π* transitions associated with the carbonyl chromophores. shu.ac.ukcutm.ac.in

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) but have a lower molar absorptivity (intensity). shu.ac.ukcutm.ac.in For similar cyclic urea (B33335) structures, these transitions can be found in the range of 180-210 nm. nih.gov

π → π Transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, also associated with the carbonyl groups. These transitions are generally of higher energy (occur at shorter wavelengths) and have a much higher molar absorptivity. shu.ac.ukcutm.ac.in These transitions for ureas are often observed between 150 and 210 nm. nih.gov

The solvent used for the analysis can influence the position of the absorption maxima (λmax). shu.ac.uk An increase in solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. shu.ac.uk A comprehensive UV-Vis analysis would involve recording the spectrum in different solvents to observe these shifts and aid in the assignment of the electronic transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (λmax)Molar Absorptivity (ε)
n → π180 - 210 nm nih.govLow (10-100 L mol⁻¹ cm⁻¹) shu.ac.uk
π → π150 - 210 nm nih.govHigh (1000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk

Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 1,3 Diazinane 2,4 Dione Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to investigate the geometric and electronic properties of molecules. nih.govmdpi.com For systems analogous to 1,3-dimethyl-1,3-diazinane-2,4-dione, DFT calculations, often using the B3LYP hybrid functional, provide reliable results. mdpi.comnih.gov

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For related heterocyclic compounds, this process is typically performed using basis sets such as 6-311++G(d,p), which provides a good description of the electron distribution. mdpi.comnih.gov The optimization of the this compound structure would similarly reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Once the geometry is optimized, DFT can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are valuable for corroborating experimental findings and aiding in the structural elucidation of newly synthesized compounds. mdpi.comnih.gov For instance, the calculated ¹H and ¹³C NMR chemical shifts for similar molecules have shown good agreement with experimental data, helping to confirm their molecular structures. mdpi.com Likewise, the computed vibrational frequencies can be compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization. For heterocyclic systems, this analysis can reveal, for example, the stabilizing effects of lone pair delocalization from nitrogen or oxygen atoms into adjacent antibonding orbitals.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govaimspress.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com This analysis helps in predicting how the molecule will behave in chemical reactions.

ParameterDescriptionTypical Value (eV) nih.gov
E_HOMO Energy of the Highest Occupied Molecular OrbitalVaries by molecule
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalVaries by molecule
Energy Gap (ΔE) E_LUMO - E_HOMOVaries by molecule

This table presents a general framework for FMO analysis; specific values for this compound would require dedicated DFT calculations.

The HOMO and LUMO energy levels are directly correlated with a molecule's reactivity. A molecule with a high-energy HOMO is a good electron donor, making it susceptible to attack by electrophiles. Conversely, a molecule with a low-energy LUMO is a good electron acceptor and is reactive towards nucleophiles. The HOMO-LUMO gap is also instrumental in understanding electron transfer processes and predicting the electronic absorption spectra of a molecule. materialsciencejournal.org

Prediction of Non-Linear Optical (NLO) Properties of Diazinane-dione Scaffolds

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, optical data storage, and communications. ias.ac.in Computational methods can be employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Organic molecules with large NLO responses often feature donor and acceptor groups connected by a π-conjugated system. ias.ac.in While the this compound scaffold itself is not extensively conjugated, theoretical calculations could explore how its electronic structure contributes to NLO properties and how these might be enhanced through chemical modification. Such studies are crucial for the rational design of new NLO materials. nih.gov

Molecular Docking Simulations for Understanding Binding Potential (in the context of designing other compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of small molecules, like this compound, with a protein target of interest. nih.gov In the context of designing new compounds, the dihydrouracil (B119008) scaffold, the core of this compound, serves as a versatile starting point. nih.govmdpi.com

Researchers utilize molecular docking to explore how modifications to the dihydrouracil ring system could enhance binding to a specific biological target. By systematically altering functional groups on the core structure and docking these new analogs into the active site of a protein, scientists can identify which modifications are likely to improve the desired biological activity. This in silico approach allows for the rational design of novel derivatives with potentially enhanced potency and selectivity, prior to their actual synthesis. nih.gov

The predictive power of molecular docking lies in its ability to elucidate the specific interactions between a ligand and a protein's active site. For the dihydrouracil scaffold, these interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carbonyl groups and nitrogen atoms within the 1,3-diazinane-2,4-dione ring are key hydrogen bond acceptors and donors.

For instance, in studies on dihydropyrimidine-based urease inhibitors, docking analyses revealed that the synthesized compounds anchored effectively within the catalytic site of the enzyme. nih.gov These studies suggest that the dihydropyrimidine (B8664642) core can interact with key amino acid residues at the entrance of the binding pocket, thereby inhibiting enzyme activity. nih.gov Similarly, when designing inhibitors for other targets, such as DNA gyrase or mitotic kinesin Eg5, the dihydrouracil scaffold is used to establish crucial hydrogen bonds and hydrophobic interactions within the respective binding sites. nih.govmdpi.com

The addition of the two methyl groups at the N1 and N3 positions of this compound, as compared to the parent dihydrouracil, would be expected to alter its binding profile. These methyl groups can influence the molecule's solubility, lipophilicity, and steric interactions within a binding pocket. Docking simulations would be essential to predict how these methyl groups either favorably or unfavorably impact the binding to a specific target, thereby guiding the design of new compounds where these positions might be further modified.

The table below illustrates the types of interactions that are typically predicted in molecular docking studies of dihydropyrimidine derivatives with various protein targets. While this data is for related compounds, it exemplifies the insights that would be sought for this compound in the design of new therapeutic agents.

Target Protein PDB ID Key Interacting Residues (Exemplary) Predicted Interaction Types Reference
Kinesin Eg51X88E116, R119, G117Hydrogen Bonding, Hydrophobic Interactions nih.gov
Dipeptidyl peptidase-4 (DPP-4)3G0B-Hydrogen Bonding mdpi.com
DNA Gyrase4DUH-Hydrogen Bonding, Hydrophobic Interactions nih.gov
Urease--Hydrogen Bonding, Metal-coordination nih.gov

This table is illustrative and based on studies of related dihydropyrimidine compounds, as specific docking data for this compound was not available in the reviewed literature.

The binding energy scores from these simulations help in ranking potential new compounds. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. The following table provides a hypothetical representation of how such data would be presented.

Compound/Derivative Target Protein Predicted Binding Energy (kcal/mol)
Dihydrouracil Analog 1Kinesin Eg5-8.30
Dihydrouracil Analog 2DNA Gyrase-12.1
Dihydrouracil Analog 3Urease-7.5

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Ultimately, molecular docking simulations provide a powerful, atom-level understanding of the binding potential of a scaffold like this compound. This knowledge is crucial for the structure-based design of novel, more effective therapeutic compounds.

Strategic Applications of 1,3 Dimethyl 1,3 Diazinane 2,4 Dione in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The structural backbone of 1,3-dimethyl-1,3-diazinane-2,4-dione, a derivative of dihydrouracil (B119008), positions it as a crucial intermediate in the synthesis of a variety of complex heterocyclic systems. The dihydrouracil scaffold is recognized as a key precursor in the catabolism of uracil (B121893), a fundamental building block of life. nih.govmdpi.com This inherent biochemical relevance has inspired its use in synthetic chemistry.

Research has shown that related barbituric acid derivatives are pivotal building blocks for synthesizing fused heterocyclic systems like pyrano[2,3-d]- and furopyrano[2,3-d] 1,3-diazinane derivatives. nih.gov Similarly, the closely related compound, 6-amino-1,3-dimethyluracil, serves as a starting material for constructing pyrido[2,3-d]pyrimidine (B1209978) systems through reactions with aliphatic aldehydes. researchgate.net

Furthermore, the significance of the core structure is highlighted by the synthesis of Theophylline, a potent cardiac drug and diuretic. A key starting component for the industrial synthesis of Theophylline is 1,3-dimethyl-4,5-diaminouracil, a compound that shares the same core ring system as this compound. researchgate.net This underscores the role of this class of compounds as pivotal intermediates in the production of high-value, complex molecules.

Table 1: Examples of Heterocyclic Systems Synthesized from Related Precursors

Precursor CompoundReagentsResulting Heterocyclic System
Benzylidenebarbituric acidsVariousPyrano[2,3-d]- and furopyrano[2,3-d] 1,3-diazinane derivatives nih.gov
6-Amino-1,3-dimethyluracilButanal or PentanalPyrido[2,3-d]pyrimidine derivatives researchgate.net
1,3-Dimethyl-4,5-diaminouracilFormic AcidTheophylline (a purine (B94841) derivative) researchgate.net

Utilization as a Building Block for Novel Molecular Architectures

As a functionalized heterocycle, this compound is an effective building block for constructing novel molecular architectures. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Dihydrouracil itself is considered a critical building block of life, forming a key intermediate in the metabolism of uracil. nih.gov

Synthetic chemists leverage the reactivity of the dihydrouracil ring to create diverse molecular scaffolds. For example, benzylidenebarbituric acids, which are structurally analogous, are employed as foundational units in the preparation of pyrazolo- organic-chemistry.orgresearchgate.net-1,3-diazinane derivatives, which exhibit a broad spectrum of biological activities. nih.gov The ability to functionalize the ring at various positions allows for the systematic construction of libraries of compounds with tailored properties, a key strategy in drug discovery and materials science.

Catalytic Applications in Organic Transformations

While specific catalytic applications of this compound are not extensively documented, the broader class of cyclic ureas has demonstrated notable catalytic activity. A recent study has shown that a cyclic urea (B33335) moiety, when immobilized on a silica (B1680970) support, can efficiently catalyze the hydrosilylation of carboxylic acids to form alcohols. acs.org

In this system, the catalytic activity of the immobilized cyclic urea was significantly higher than that of free cyclic urea or other immobilized organic functional groups. acs.org The proposed mechanism suggests a cooperative action where the urea group activates the hydrosilane intermediate, facilitating the hydride transfer necessary for the reduction of the carboxylic acid. acs.org This finding opens avenues for developing new catalytic systems based on the cyclic urea scaffold for various organic transformations.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving an active methylene (B1212753) compound and a carbonyl group. Diones, such as this compound, contain an active methylene group (-CH2-) positioned between two carbonyl groups, making them ideal substrates for this transformation. mdpi.com

A prominent example involves the condensation of N,N-dimethylbarbituric acid, a close structural analog with an additional carbonyl group, with 4,5-dimethoxybenzaldehyde. nih.gov This reaction proceeds smoothly to yield the corresponding benzylidene derivative, which can then be used to construct more elaborate heterocyclic structures. nih.gov The reactivity of the methylene group in the 1,3-diazinane-2,4-dione core makes it a reliable participant in Knoevenagel condensations, a widely used strategy for synthesizing substituted alkenes and more complex molecules.

Table 2: Knoevenagel Condensation with a Structurally Related Compound

Active Methylene CompoundAldehydeProduct Type
N,N-Dimethylbarbituric Acid4,5-DimethoxybenzaldehydeBenzylidenebarbituric acid derivative nih.gov

Applications in Enantioselective Synthesis for Chiral Compound Generation

Based on available research, the direct application of this compound as a catalyst, chiral auxiliary, or ligand in the enantioselective synthesis of chiral compounds is not well-documented. While enantioselective synthesis is a critical area of organic chemistry, with many methods employing chiral catalysts and building blocks, the role of simple cyclic ureas like the title compound appears to be limited in this specific context. nih.govnih.govrsc.org Further research may be required to explore the potential of this scaffold in the development of new asymmetric methodologies.

Precursor in Medicinal Chemistry for the Development of New Therapeutic Agents

The dihydrouracil framework, of which this compound is a derivative, is of significant interest in medicinal chemistry. The structural similarity of pyrimidinediones to the nucleobases found in DNA and RNA makes them attractive candidates for the development of therapeutic agents.

Research has identified dihydrouracil derivatives as potential inhibitors of viral enzymes. For instance, a series of compounds incorporating a 5,6-dihydrouracil functionality were developed as highly active inhibitors of HIV-1 integrase. nih.gov Furthermore, the recent emergence of dihydrouracil as a key motif in proteolysis-targeting chimeras (PROTACs) highlights its growing importance. nih.gov PROTACs are a new class of therapeutic agents that utilize the cell's own machinery to degrade specific disease-causing proteins. The development of efficient, single-step methods to synthesize N-1-substituted dihydrouracils is driven by their increasing use in this cutting-edge area of drug discovery. nih.govacs.org

The established role of the closely related 1,3-dimethyl-4,5-diaminouracil as the direct precursor to the widely used drug Theophylline further cements the importance of this heterocyclic core in pharmaceutical synthesis. researchgate.net

Utility in Agrochemical Synthesis and Related Applications

Heterocyclic compounds form the basis of a significant portion of modern agrochemicals. Diazines, the parent class of this compound, are found in approximately 15% of all commercial agrochemicals. nih.gov While direct applications of the title compound are not specified, the utility of related nitrogen-containing heterocycles is well-established.

For example, various derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,3-thiadiazole (B1210528) have been synthesized and tested for their pesticidal and herbicidal activities. researchgate.netnih.gov Specifically, certain 1,3,4-oxadiazole thioether compounds have shown promising fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The structural and electronic properties of the 1,3-diazinane-2,4-dione core suggest its potential as a scaffold for the development of new classes of agrochemicals, representing an area ripe for further investigation.

Development of Novel Reagents and Equivalents for Organic Reactions

Information on the strategic use of this compound for the development of new reagents or as a synthetic equivalent in organic reactions is not available in the reviewed scientific literature.

Structure Reactivity Relationships and Analogue Development Based on the 1,3 Diazinane 2,4 Dione Core

Synthesis and Chemical Modification of Substituted 1,3-Diazinane-2,4-dione Derivatives

The synthesis and modification of 1,3-diazinane-2,4-dione derivatives are pivotal for accessing novel compounds with tailored properties. Methodologies for introducing various functional groups, including alkyl, aryl, and halogen moieties, onto the diazinane-2,4-dione ring system have been explored, alongside the investigation of derivatives bearing hydroxyimino and triketone functionalities.

The introduction of alkyl and aryl groups onto the 1,3-diazinane-2,4-dione ring system can profoundly alter its electronic and steric properties, thereby influencing its reactivity and potential applications. Various synthetic strategies have been developed for the N-alkylation and N-arylation of related heterocyclic systems, which can be conceptually applied to the 1,3-diazinane-2,4-dione core.

Photoinduced alkylation and arylation reactions, for instance, have been successfully employed for the modification of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines. rsc.orgresearchgate.net This light-induced method offers an alternative to traditional synthetic routes and has been demonstrated to be scalable and effective even when powered by sunlight. rsc.org Copper-catalyzed N-arylation represents another powerful technique, as demonstrated in the synthesis of N-arylated 1,2,4-oxadiazin-5(6H)-ones using diaryliodonium salts. rsc.org This approach utilizes a readily available and inexpensive copper catalyst to achieve arylation under mild conditions. rsc.org The regioselectivity of alkylation can be a critical factor, as seen in the alkylation of 1,3,4-oxadiazolethiones, where the outcome is dependent on the length of the alkyl chain of the haloalkane. researchgate.net

Table 1: Synthetic Methodologies for Alkylation and Arylation of Heterocyclic Diones

Methodology Heterocyclic Core Reagents Key Features
Photoinduced Alkylation/Arylation 1,2,4-Triazine-3,5(2H,4H)-dione Hydrazines, Light Can be powered by sunlight, scalable. rsc.orgresearchgate.net
Copper-Catalyzed N-Arylation 1,2,4-Oxadiazin-5(6H)-one Diaryliodonium salts, CuI Mild conditions, inexpensive catalyst. rsc.org
Alkylation with Dihaloalkanes 1,3,4-Oxadiazolethione Dihaloalkanes Regioselectivity depends on alkyl chain length. researchgate.net

Halogenation is a fundamental transformation in organic synthesis that can significantly impact the physicochemical properties of a molecule. The introduction of halogen atoms into the 1,3-diazinane-2,4-dione framework can be achieved through various methods, often involving electrophilic halogenating agents. While specific examples for the direct halogenation of 1,3-diazinane-2,4-dione are not prevalent in the provided literature, general principles of halogenation of related heterocyclic and organic compounds can be considered.

The halogenation of alkanes, for example, proceeds via a free-radical substitution mechanism, where a C-H bond is replaced by a C-X bond. libretexts.org This process can be initiated by heat or light. libretexts.org For more complex molecules, such as N-cinnamylbenzamides, electrophilic halogen sources have been used to synthesize halogenated dihydro-1,3-oxazine derivatives under mild, metal-free conditions. researchgate.net The reactivity of halogens generally decreases in the order of F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Table 2: General Halogenation Strategies

Reaction Type Substrate Example Reagents Conditions
Free-Radical Halogenation Alkanes Cl₂, Br₂ Heat or light initiation. libretexts.org
Electrophilic Halogenation N-cinnamylbenzamides Electrophilic halogen source Mild, metal-free. researchgate.net

The incorporation of hydroxyimino and triketone functionalities into the diazinane framework can lead to compounds with interesting chemical properties and potential applications. For instance, 1,3,5-triazinyloxyimino derivatives have been synthesized and characterized. nih.gov The synthesis of 1,2,4-triketone analogs and their subsequent conversion to pyrazoles and pyridazinones highlights the reactivity of the triketone motif. nih.gov

The synthesis of triketone-containing quinazoline-2,4-diones has been explored for the development of new herbicides. researchgate.net These compounds are designed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net The synthetic approaches often involve the condensation of appropriate precursors to construct the desired heterocyclic system with the triketone side chain. researchgate.net

Table 3: Synthesis of Triketone Derivatives

Heterocyclic Core Synthetic Approach Starting Materials
Pyrazoles and Pyridazinones Refluxing with hydrazine (B178648) hydrochloride 1,2,4-Triketone analog, hydrazine hydrochloride. nih.gov
Quinazoline-2,4-diones Active fragment splicing 4-Hydroxyl-3-(substituted aryl)-pyran-2-ones. researchgate.net

Comparative Studies with Similar Diazinane-2,4-dione Scaffolds

Understanding the chemical distinctions between positional isomers and related ring systems is crucial for rational drug design and the development of new synthetic methodologies. This section compares the 1,3-diazinane-2,4-dione scaffold with its positional isomers and the smaller diazetidine-dione systems.

The arrangement of the nitrogen and carbonyl groups within the diazinane ring significantly influences its properties. For instance, 1,3-diazinane-2,4,6-trione, also known as barbituric acid, is a well-studied positional isomer. nih.gov The presence of an additional carbonyl group and the different placement of the nitrogen atoms lead to distinct chemical reactivity compared to the 1,3-diazinane-2,4-dione system. The acidity of the methylene (B1212753) protons in barbituric acid is a key feature that dictates much of its chemistry.

Diazetidine-diones are four-membered heterocyclic rings containing two nitrogen atoms and two carbonyl groups. ontosight.ai The inherent ring strain in these smaller systems makes them more reactive and susceptible to ring-opening reactions compared to the more stable six-membered diazinane-diones. mdpi.com The synthesis of 1,3-diazetidine-2,4-diones can involve the condensation of precursors like diethyl oxalate (B1200264) with amines. ontosight.ai These compounds can serve as intermediates in organic synthesis. ontosight.ai The reactivity of diazetidines can also be harnessed in cycloaddition reactions. mdpi.com

Table 4: Comparison of Diazinane and Diazetidine Scaffolds

Feature 1,3-Diazinane-2,4-dione 1,3-Diazetidine-2,4-dione
Ring Size 6-membered 4-membered
Ring Strain Lower Higher
General Reactivity More stable More prone to ring-opening. mdpi.com
Synthesis Example - Condensation of diethyl oxalate and methylamine. ontosight.ai

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

The chemical behavior of the 1,3-diazinane-2,4-dione core is profoundly influenced by structural modifications, particularly substitutions on the nitrogen atoms and the saturated carbon backbone. The presence of methyl groups at the N1 and N3 positions in 1,3-dimethyl-1,3-diazinane-2,4-dione has several key consequences for its reactivity and utility compared to its non-alkylated counterpart, 5,6-dihydrouracil.

Firstly, the N,N'-dimethyl substitution prevents the formation of N-H tautomers, which simplifies its reactivity profile by eliminating competing reaction pathways at the nitrogen centers. This modification also enhances the solubility of the compound in organic solvents. In analogous systems like barbituric acid, N-alkylation has been noted to increase the nucleophilicity of the ring, which can be attributed to the electron-donating effect of the alkyl groups.

Modifications at the C5 and C6 positions of the diazinane ring are crucial for expanding the synthetic utility of this scaffold. The methylene group at C5, adjacent to a carbonyl, can be functionalized, although it is less acidic than the C5 methylene in barbituric acid derivatives. Nevertheless, this position can serve as a handle for introducing various substituents to modulate the molecule's properties.

The reactivity at the C6 position is also of significant interest. For instance, the introduction of substituents at C6 is a common strategy in the synthesis of dihydrouracil (B119008) analogs with potential biological activity. The development of novel synthetic methods, such as the cleavage of the carbon-sulfur bond in Biginelli hybrids, has provided efficient routes to a variety of 6-aryl-dihydrouracils under mild conditions. mdpi.comnih.gov This approach allows for the synthesis of a library of compounds with diverse aromatic and heteroaromatic appendages.

The synthetic utility of the 1,3-diazinane-2,4-dione core is evident in its use as a building block for more complex molecules. For example, the core structure is a key component in the design of various enzyme inhibitors. Structural modifications are systematically introduced to probe structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting compounds.

Exploration of Novel Diazinane-2,4-dione Fused and Spiro Systems

The rigid framework of the 1,3-diazinane-2,4-dione is an attractive starting point for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. These elaborate molecules are of great interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Fused Systems:

The fusion of additional rings to the diazinane-2,4-dione scaffold leads to polycyclic heterocyclic systems with diverse properties. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. These compounds are typically synthesized from 6-amino-1,3-disubstituted uracils, which are structurally related to the diazinane-2,4-dione core. The synthesis involves the construction of a pyridine (B92270) ring fused to the pyrimidine-dione nucleus. By modifying substituents at various positions on this fused system, researchers can develop potent and selective enzyme inhibitors.

Another strategy for creating fused systems involves intramolecular cyclization reactions. For instance, a 6-alkylamino-5-bromo-1,3-dimethyluracil can undergo a reaction with sodium azide, leading to the intermediary formation of a 5-azidouracil. This intermediate can then generate a nitrene, which undergoes intramolecular cyclization to form xanthine (B1682287) derivatives, a class of fused pyrimidine-dione compounds. clockss.org

Spiro Systems:

Spiro compounds, characterized by two rings connected through a single common atom, represent another important class of molecules derived from the diazinane-2,4-dione core. The synthesis of dihydrouracils spiro-fused to pyrrolidines is a notable example. mdpi.comnih.govresearchgate.net This can be achieved through an annulation reaction involving α-aminomethyl esters and an isocyanate. The process begins with the formation of a urea (B33335), which then undergoes base-mediated cyclization to yield the spiro dihydrouracil. nih.gov This methodology allows for the creation of libraries of druglike molecules incorporating the 2-arylethyl amine moiety, a common feature in centrally active compounds. nih.gov

Multicomponent domino reactions offer an efficient pathway to complex spirocycles. One such approach involves the reaction of isatin, malononitrile, and a barbituric acid derivative (a close analog of diazinane-2,4-dione) in the presence of an ionic liquid catalyst, often assisted by microwave irradiation. mdpi.com This sequence, involving Knoevenagel condensation, Michael addition, and cyclization, rapidly builds molecular complexity to afford spiro compounds with potential anticancer activity. mdpi.com

The following table summarizes selected examples of spiro systems based on the pyrimidine-dione core and their synthetic approaches.

Spiro System ClassPrecursorsReaction TypeResulting Scaffold
Spiro-pyrrolidine-dihydrouracilsα-aminomethyl esters, IsocyanatesAnnulation (Urea formation followed by cyclization)Pyrrolidine ring spiro-fused to a dihydrouracil
Spiro-oxindole-barbituratesIsatins, Malononitrile, Barbituric acidMulticomponent Domino (Knoevenagel/Michael/Cyclization)Oxindole ring spiro-fused to a barbiturate
Spiro-thiazolidine-dionesIsatins, Amines, Thiol-containing acidsMulticomponent CondensationThiazolidine ring spiro-fused to other heterocycles

These examples highlight the versatility of the 1,3-diazinane-2,4-dione core and its analogs as platforms for generating structurally diverse and complex molecules with potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 1,3 Diazinane 2,4 Dione Research

Development of More Efficient and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry. For 1,3-dimethyl-1,3-diazinane-2,4-dione, a key future direction will be the development of more environmentally benign and efficient synthetic routes. This includes the exploration of alternative, renewable starting materials and the use of less hazardous solvents and reagents. For instance, research into the use of natural products, such as apricot juice, as green corrosion inhibitors suggests a broader trend towards bio-based chemical additives that could be adapted for synthetic processes. uokerbala.edu.iq The development of continuous flow synthesis methods, which can offer improved efficiency and safety for industrial-scale production, is another promising avenue. Future research will likely focus on optimizing reaction conditions to minimize energy consumption and waste generation, potentially through the use of novel catalytic systems.

In-depth Mechanistic Studies of Complex Reactions Involving the Diazinane Core

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of product outcomes. For the 1,3-diazinane-2,4-dione core, there is a need for in-depth mechanistic studies of the complex reactions it can undergo. The condensation-cyclization reaction, a common method for the formation of related heterocyclic systems, proceeds through a nucleophilic acyl substitution pathway. Future research could employ advanced spectroscopic and computational techniques to elucidate the transition states and intermediates of such reactions in greater detail. Furthermore, the potential for unexpected rearrangements, such as the Beckmann rearrangement observed in a related violuric acid derivative during peptide synthesis, highlights the rich and sometimes unpredictable chemistry of the diazinane core that warrants further investigation. researchgate.net

Rational Design and Synthesis of Novel Diazinane-2,4-dione Derivatives with Tailored Chemical Properties

The 1,3-diazinane-2,4-dione scaffold serves as a versatile building block for the synthesis of a wide array of derivatives with diverse chemical and biological properties. ontosight.ai A significant future research direction will be the rational design and synthesis of novel derivatives with specifically tailored properties. This involves the strategic introduction of various functional groups onto the diazinane ring to modulate its electronic, steric, and pharmacokinetic characteristics. For example, the synthesis of 5-bromo-6-(cyclopropylamino)-1,3-diazinane-2,4-dione and other analogs has been explored for their potential biological activities. ontosight.ai The ability to functionalize the core structure, as demonstrated by the alkylation of the 6-position of this compound using methyl iodide, opens up possibilities for creating a vast library of compounds with fine-tuned properties for applications in medicinal chemistry, materials science, and catalysis.

Derivative Synthetic Approach Potential Application
5-bromo-6-(cyclopropylamino)-1,3-diazinane-2,4-dioneSubstitution on the diazinane ringBiological activity
1,3,6-Trimethyl-1,3-diazinane-2,4-dioneAlkylation of the diazinane precursorBuilding block for further synthesis
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dioneCyclization reactionsFine-tuning chemical properties

Integration of Advanced Computational Approaches in Diazinane-Based Chemical Discovery

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, the integration of advanced computational approaches is a key future direction. Molecular docking studies, using programs like AutoDock Vina, can be employed to predict the binding affinities of diazinane derivatives to biological targets, thereby guiding the design of new therapeutic agents. Density Functional Theory (DFT) calculations are valuable for providing insights into the electronic structure and reactivity of these molecules, as well as for interpreting spectroscopic data. Furthermore, programs like Hansen Solubility Parameters in Practice (HSPiP) can be utilized for the rational selection of solvents for synthesis and formulation, contributing to the development of more robust and reproducible processes. acs.org

Computational Method Application in Diazinane Research Reference
Molecular Docking (e.g., AutoDock Vina)Prediction of binding affinities to biological targets
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity
Hansen Solubility Parameters in Practice (HSPiP)Rational solvent selection for synthesis and formulation acs.org

Exploration of New Applications as Chemical Probes or Reagents

The unique structural and electronic properties of 1,3-diazinane-2,4-dione derivatives make them attractive candidates for a variety of applications beyond their use as simple building blocks. A promising future research avenue is the exploration of their use as chemical probes and specialized reagents. For instance, a derivative of the related compound violuric acid, Oxyma-B, has been utilized as an additive in peptide synthesis to control racemization. researchgate.net Furthermore, 1,3-dimethylvioluric acid has demonstrated potential as a colorimetric sensor for the detection of metal ions, such as Fe³⁺. researchgate.net These examples suggest that with appropriate functionalization, this compound and its analogs could be developed into a new class of chemical tools for a range of applications, including diagnostics, environmental monitoring, and process control.

High-Throughput Synthesis and Screening of Diazinane Libraries for Diverse Chemical Applications

To accelerate the discovery of new applications for 1,3-diazinane-2,4-dione-based compounds, high-throughput synthesis and screening methodologies will be crucial. The principles of combinatorial chemistry, which involve the rapid synthesis of large libraries of related compounds, can be applied to the diazinane scaffold to generate a diverse set of derivatives. The availability of various synthetic routes, including cyclization and post-synthesis modification, makes this scaffold amenable to combinatorial approaches. smolecule.com The subsequent high-throughput screening of these libraries against a variety of biological targets or for specific chemical properties could lead to the identification of novel lead compounds for drug discovery, new catalysts, or advanced materials. The Journal of Combinatorial Chemistry is a testament to the importance of this approach in modern chemical research. acs.org

Q & A

Q. What are the common synthetic routes for 1,3-dimethyl-1,3-diazinane-2,4-dione, and how are reaction conditions optimized?

The synthesis of diazinane derivatives typically involves multi-step reactions, such as condensation or cyclization of precursors like thioureas or aliphatic carboxylic acids. For example, FeCl₃·6H₂O has been used as a catalyst in similar systems to improve yields under mild conditions (80°C, solvent-free) . Key parameters to optimize include temperature (80–100°C), pH (acidic to neutral), and reaction time (4–24 hours). Analytical techniques like HPLC and NMR are critical for verifying purity and structural integrity .

Q. How do researchers characterize the structural and spectroscopic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like carbonyls. For instance, in diazinane analogs, IR peaks near 1700 cm⁻¹ indicate C=O stretching . Crystallographic data (if available) resolve conformational details, though crystallization may require solvent screening (e.g., ethanol/water mixtures) .

Q. What are the standard protocols for ensuring compound stability during storage and experimentation?

Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For diazinane derivatives, storage at –20°C in inert atmospheres (argon) and desiccated conditions is recommended. HPLC monitoring over 1–4 weeks identifies degradation products, such as hydrolyzed intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic equilibria. For example, imino-keto tautomerism in diazinanes can lead to split peaks in ¹H NMR. Variable-temperature NMR (VT-NMR) or deuterium exchange experiments clarify such behavior . Computational modeling (DFT or MD simulations) predicts dominant conformers and validates experimental observations .

Q. What factorial design strategies are effective in optimizing reaction yields for diazinane derivatives?

A 2³ factorial design (temperature, catalyst loading, solvent ratio) identifies critical variables. For instance, a study on triazinane synthesis found catalyst concentration (FeCl₃·6H₂O) and temperature to be primary yield determinants . Response Surface Methodology (RSM) further refines optimal conditions, reducing trial runs by 40% .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methyl groups at N1 and N3 introduce steric hindrance, slowing reactions at the C2/C4 carbonyls. Computational studies (e.g., Fukui indices) reveal electrophilic sites, while Hammett plots quantify electronic effects. For example, electron-withdrawing substituents on aryl rings increase electrophilicity at C2, accelerating aminolysis .

Q. What methodologies address low reproducibility in diazinane synthesis across laboratories?

Strict adherence to standardized protocols (e.g., inert glovebox conditions, calibrated equipment) minimizes variability. Interlaboratory studies using spiked samples and internal standards (e.g., deuterated analogs) validate reproducibility. Collaborative platforms like COMSOL Multiphysics enable real-time parameter sharing for process optimization .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data for this compound analogs?

Contradictions may stem from assay variability (e.g., cell line differences) or compound impurities. Dose-response curves with IC₅₀/EC₅₀ values and statistical tests (ANOVA, Tukey’s HSD) identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability) confirm mechanisms .

Q. What computational tools predict the physicochemical properties of diazinane derivatives?

Software like Gaussian (DFT calculations), AutoDock (molecular docking), and SwissADME (logP, solubility) provide insights. For example, logP values >2.0 suggest poor aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .

Experimental Design

Q. How can AI-driven platforms enhance the design of diazinane-based drug candidates?

Machine learning models (e.g., Random Forest, ANN) trained on structural descriptors (SMILES, molecular fingerprints) predict bioactivity and ADMET profiles. COMSOL Multiphysics integrates reaction kinetics data to simulate scale-up feasibility, reducing benchwork by 30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.